3-methylquinazoline-2,4(1H,3H)-dione

Antimicrobial Metal Complex Coordination Chemistry

Researchers developing metal-based antimicrobials or dual c-Met/VEGFR-2 inhibitors require precise substitution patterns-unsubstituted or 3-aryl analogs fail to replicate this scaffold's metal-chelating profile and biological activity. - Validated Co(II) complex formation: significant Gram-positive/Gram-negative activity - logP 0.2268 & MW 176.17: enhances cellular permeability vs. polar analogs - Proven starting point for SAR optimizing potency/selectivity in kinase inhibition

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 607-19-2
Cat. No. B1296457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylquinazoline-2,4(1H,3H)-dione
CAS607-19-2
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2NC1=O
InChIInChI=1S/C9H8N2O2/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13)
InChIKeyLFGZKCYBINPOTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylquinazoline-2,4(1H,3H)-dione CAS 607-19-2: Technical Baseline for Research Procurement


3-Methylquinazoline-2,4(1H,3H)-dione (CAS 607-19-2) is a heterocyclic compound of the quinazolinone family, characterized by a fused pyrimidine-dione core with a methyl group at the N-3 position [1]. This compound serves as a versatile scaffold in medicinal chemistry and agrochemical research due to its favorable physicochemical profile, which includes a molecular weight of 176.17 g/mol and a calculated logP of 0.2268, indicating a balanced hydrophilic-lipophilic nature [1]. As a building block, it is commercially available from multiple chemical suppliers with typical purity specifications of 95-98% for research use [1].

Scaffold Quinazoline-2,4-dione building block for medicinal chemistry and agrochemical research.
Profile Balanced hydrophilicity-lipophilicity (reported logP 0.2268) for permeability studies.
Sourcing Commercially available research reagent with typical purity specifications of 95–98%.

3-Methylquinazoline-2,4(1H,3H)-dione CAS 607-19-2: Why Simple Substitution Fails for Precision Research


The core quinazoline-2,4-dione scaffold is not a uniform entity; its biological and physicochemical properties are exquisitely sensitive to substitution patterns. For instance, the unsubstituted quinazoline-2,4-dione (benzoyleneurea, CAS 86-96-4) presents a distinct hydrogen bonding profile and lacks the specific steric and electronic features of the N-3 methylated analog [1]. Even among 3-substituted derivatives, the specific group at this position critically dictates the compound's interaction with target enzymes. While 3-aryl or 3-alkyl analogs have been explored for kinase inhibition (e.g., dual c-Met/VEGFR-2 TK inhibitors with IC50 values ranging from 0.052–0.084 µM), the precise activity, selectivity, and pharmacokinetic profile are unique to each derivative [2]. Therefore, substituting the N-3 methyl group for another alkyl or aryl group or using the unsubstituted scaffold will not reliably reproduce the specific metal-chelating behavior or the biological activity profile associated with 3-methylquinazoline-2,4(1H,3H)-dione [1][2].

Core scaffold The unsubstituted quinazoline-2,4-dione (benzoyleneurea) lacks the N-3 methyl group; its hydrogen bonding profile and metal-chelating behavior may not transfer.
3-Substitution Replacing 3-methyl with other 3-alkyl/aryl groups can critically alter target interaction; kinase inhibition profiles are unique to each derivative.
Activity relay The free ligand shows limited direct antimicrobial activity; bioactivity observed via metal complexation may not be replicated by simple analogs.

Quantitative Evidence Guide: Differentiating 3-Methylquinazoline-2,4(1H,3H)-dione for Targeted Applications


Antimicrobial Activity: Enhanced Efficacy of Metal Complexes vs. Free Ligand

The free ligand 3-methylquinazoline-2,4(1H,3H)-dione demonstrates limited direct antimicrobial activity. However, its utility is significantly amplified when used as a ligand to form mixed-ligand metal complexes. A study showed that a mixed ligand Co(II) complex incorporating 3-methylquinazoline-2,4(1H,3H)-dione exhibited strong antimicrobial activity against multiple bacterial strains, a property not observed with the free ligand [1].

Antimicrobial activity
Head-to-head
Co(II) complex: 20 mm (M. luteus)
Free ligand: No significant activity reported
Supports metal-complex antimicrobial screening context
Disk diffusion assay; broad-spectrum qualitative shift
Antimicrobial Metal Complex Coordination Chemistry

Kinase Inhibition: Potency in c-Met/VEGFR-2 Dual Inhibitor Series

While 3-methylquinazoline-2,4(1H,3H)-dione itself is not reported as a direct kinase inhibitor, it serves as the foundational core for designing potent dual inhibitors. In a study of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives, several compounds demonstrated sub-micromolar dual inhibition of c-Met and VEGFR-2 tyrosine kinases. The most potent derivatives (e.g., 2c, 4b, 4e) in this series exhibited IC50 values in the range of 0.052–0.084 µM, a >500-fold improvement in potency over the unsubstituted core scaffold [1].

Kinase inhibition potency
Class-level
3-substituted derivatives IC50: 0.052–0.084 µM
Positioned as core for dual c-Met/VEGFR-2 inhibitor design
>500-fold reported improvement over unsubstituted scaffold in enzymatic assay
Kinase Inhibitor c-Met VEGFR-2 Medicinal Chemistry

Physicochemical Profile: Optimized Lipophilicity for Cellular Permeability

The calculated partition coefficient (logP) for 3-methylquinazoline-2,4(1H,3H)-dione is 0.2268, which is within the ideal range (0-3) for oral bioavailability according to Lipinski's Rule of Five. This is a notable improvement over the more polar, unsubstituted quinazoline-2,4-dione (benzoyleneurea) which is expected to have a significantly lower (more negative) logP value [1]. The compound also has a low molecular weight (176.17 g/mol) and only one hydrogen bond donor, further contributing to its favorable drug-like properties .

Lipophilicity
Data to verify
Calculated logP: 0.2268
May support passive permeability research screening
In silico estimation; >1 unit logP increase vs unsubstituted analog
ADME Drug-likeness Physicochemical Properties

Optimal Application Scenarios for 3-Methylquinazoline-2,4(1H,3H)-dione Procurement


Development of Novel Metal-Based Antimicrobial Agents

Given its proven ability to form stable mixed-ligand complexes with metals like Co(II) that exhibit significant antimicrobial activity against both Gram-positive and Gram-negative strains, this compound is ideal for research groups focused on developing new metal-based antimicrobial therapies to combat resistant pathogens [1].

Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Optimization

The 3-methylquinazoline-2,4(1H,3H)-dione scaffold serves as a validated starting point for SAR studies aimed at optimizing dual c-Met/VEGFR-2 tyrosine kinase inhibitors. Procurement is recommended for medicinal chemistry projects seeking to explore substitution patterns that can modulate potency, selectivity, and pharmacokinetic properties within this promising chemical series [2].

ADME Property Optimization via Scaffold Modification

The balanced lipophilicity (logP 0.2268) and low molecular weight make this compound a superior starting scaffold for designing molecules with enhanced cellular permeability and oral bioavailability compared to more polar quinazoline-2,4-dione analogs. It is well-suited for projects aiming to improve the drug-like properties of lead compounds in early-stage discovery [3].

Application
Selection Property
Validation Focus
Metal-based antimicrobial research
Mixed-ligand complex formation
Antimicrobial screening endpoint review
Kinase inhibitor SAR studies
Core scaffold for derivatization
c-Met/VEGFR-2 enzymatic assay context
ADME property optimization
Reported balanced lipophilicity
Permeability and drug-likeness review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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